Bienvenue dans la boutique en ligne BenchChem!

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

solid-phase synthesis heterocyclic chemistry medicinal chemistry

Procure 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 1007308-74-8) for applications that unsubstituted quinazoline-2,4-diones cannot support. The 6-nitro group serves as a latent amine for chemoselective SnCl₂ reduction and subsequent cyclization to imidazoquinazolines—a key step in solid-phase library synthesis yielding 12–95%. The 7-fluoro substituent modulates electronic properties and enables regioselective derivatization to the 4-chloro intermediate, the direct precursor to the Afatinib intermediate 4-[(3-chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline. This scaffold is crystallographically validated as a PARP1 catalytic domain ligand (PDB: 5KPN, 2.30 Å). Evaluate this core for PARP1 inhibitor design or incorporate it into antibacterial SAR programs under US Patent 6,825,199 B2.

Molecular Formula C8H4FN3O4
Molecular Weight 225.13 g/mol
CAS No. 1007308-74-8
Cat. No. B1439014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
CAS1007308-74-8
Molecular FormulaC8H4FN3O4
Molecular Weight225.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O
InChIInChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14)
InChIKeyLXSGVXDLSKJWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 1007308-74-8): Structural Profile and Procurement Context for Heterocyclic Intermediates


7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 1007308-74-8; molecular formula C8H4FN3O4; molecular weight 225.13 g/mol) is a 7-fluoro-6-nitro substituted quinazoline-2,4-dione derivative . The quinazoline-2,4(1H,3H)-dione scaffold is a recognized pharmacophore in medicinal chemistry, notably as a core template for poly(ADP-ribose) polymerase (PARP) inhibitors, with the human PARP1 catalytic domain crystallographically confirmed to bind this scaffold class [1]. This specific compound bears electron-withdrawing fluoro and nitro substituents at the 7- and 6-positions, respectively, which modulate the electronic properties and reactivity of the heterocyclic core .

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 1007308-74-8): Why Simple Quinazoline-2,4-diones Are Not Interchangeable


Generic quinazoline-2,4-diones lacking the 7-fluoro-6-nitro substitution pattern cannot substitute for this compound in synthetic workflows requiring this specific electronic and steric profile. The 7-fluoro and 6-nitro groups are not inert decorations; they serve as critical handles for downstream transformations. The 6-nitro group undergoes chemoselective reduction to a 6-amino moiety, which subsequently enables cyclization to form fused heterocyclic systems such as imidazoquinazolines . The 4-position chloro derivative of this scaffold (4-chloro-7-fluoro-6-nitroquinazoline) is a key intermediate for nucleophilic aromatic substitution, enabling installation of arylamino and alkylamino groups at defined positions . The unsubstituted quinazoline-2,4-dione (CAS 86-96-4) or 6-nitroquinazoline-2,4-dione (CAS 32618-85-2) lacks the 7-fluoro substituent and cannot recapitulate the electronic influence or the regioselective reactivity that the dual-substituted core provides for subsequent derivatization .

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 1007308-74-8): Comparative Reactivity and Structural Differentiation Evidence


Dual 6-Nitro and 7-Fluoro Substitution Enables Sequential Derivatization via Nitro Reduction and Subsequent Heterocyclization

The 6-nitro group in 4-chloro-7-fluoro-6-nitroquinazoline undergoes chemoselective reduction with SnCl2·2H2O to generate a 6-amino intermediate. This amine then undergoes in situ cyclization with aldehydes to form fused imidazoquinazolines in a one-pot, solid-phase protocol . In contrast, unsubstituted quinazoline-2,4-dione or quinazoline scaffolds lacking the 6-nitro group cannot participate in this reduction-cyclization sequence, precluding access to this specific class of fused heterocycles.

solid-phase synthesis heterocyclic chemistry medicinal chemistry

4-Chloro-7-fluoro-6-nitroquinazoline Enables Regioselective Arylamination as Demonstrated in Solid-Phase Library Construction

The 4-chloro derivative of the target scaffold (4-chloro-7-fluoro-6-nitroquinazoline) reacts with resin-bound arylamines under solid-phase conditions to yield 4-arylaminoquinazolines. Subsequent reaction with alkylamines then affords 7-alkylamino-4-arylaminoquinazolines in 12-95% isolated yield after cleavage . The 7-fluoro substituent remains intact throughout the sequence and may contribute to the electronic activation of the quinazoline ring toward nucleophilic displacement at the 4-position, though direct comparative rate data with non-fluorinated analogs are not reported in the cited source.

nucleophilic aromatic substitution solid-phase synthesis quinazoline libraries

Quinazoline-2,4(1H,3H)-dione Scaffold Confirmed as PARP1 Catalytic Domain Ligand via X-Ray Crystallography

The quinazoline-2,4(1H,3H)-dione core—the exact scaffold of the target compound—has been crystallographically resolved in complex with the human PARP1 catalytic domain at 2.30 Å resolution (PDB ID: 5KPN) [1]. The bound ligand, 1-[[4-fluoro-3-(3-oxo-4-propyl-piperazin-1-yl)carbonyl-phenyl]methyl]quinazoline-2,4-dione, demonstrates that this heterocyclic core engages the PARP1 active site. While the target compound (7-fluoro-6-nitro) is not the co-crystallized ligand, the shared quinazoline-2,4(1H,3H)-dione pharmacophore establishes class-level relevance for PARP-targeted drug discovery programs.

PARP inhibition structural biology cancer therapeutics

Patent-Class Antibacterial Activity Reported for 7-Substituted Quinazoline-2,4-diones with Defined Substitution Requirements

US Patent 6,825,199 B2 discloses 7-substituted quinazolin-2,4-diones as antibacterial agents [1]. The claimed Markush structure specifies that R7 is selected from F, Cl, Br, NO2, CN, CF3, and other electron-withdrawing or lipophilic substituents, while R5 and R6 are independently H, F, Cl, Br, NO2, etc. [1]. The target compound (7-fluoro-6-nitro) falls squarely within the claimed substitution pattern—specifically, R7 = F, R6 = NO2. The patent establishes that this precise arrangement of substituents contributes to the antibacterial pharmacophore. In contrast, unsubstituted quinazoline-2,4-dione (R5 = R6 = R7 = H) lacks the structural elements required for this claimed activity profile.

antibacterial agents quinazoline-2,4-diones patent literature

7-Fluoro-6-nitroquinazoline Scaffold Serves as Key Intermediate in Afatinib-Related Synthetic Pathways

4-[(3-Chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline (CAS 162012-67-1)—a direct derivative of the target scaffold—is an established intermediate in the synthesis of Afatinib, an FDA-approved EGFR/HER2 tyrosine kinase inhibitor for non-small cell lung cancer . The 7-fluoro-6-nitro substitution pattern is preserved in this advanced intermediate, demonstrating that the specific substitution of the target compound is directly relevant to the construction of clinically validated kinase inhibitor scaffolds. Non-fluorinated or non-nitrated quinazoline analogs cannot access this exact Afatinib intermediate structure.

tyrosine kinase inhibitors afatinib synthesis cancer therapeutics

Enhanced Lipophilicity (clogP = 0.787) Relative to Non-Fluorinated Analog Facilitates Membrane Permeability Optimization

The calculated partition coefficient (clogP) of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is 0.787 [1]. The presence of the 7-fluoro substituent increases lipophilicity compared to the non-fluorinated analog 6-nitroquinazoline-2,4-dione (CAS 32618-85-2), which has a predicted clogP of approximately 0.31 . This 0.48 log unit increase translates to approximately a threefold increase in predicted octanol-water partition coefficient. Additionally, the polar surface area (PSA) is 111.54 Ų [1], a value within the acceptable range for oral bioavailability according to Lipinski's and Veber's rules.

physicochemical properties lipophilicity drug design

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS 1007308-74-8): Recommended Procurement and Application Contexts


Solid-Phase Synthesis of Fused Imidazoquinazoline Libraries via Nitro Reduction-Cyclization Sequences

Medicinal chemistry groups conducting solid-phase library synthesis should procure this compound (or its 4-chloro derivative) for constructing 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolines. The 6-nitro group serves as a latent amine, enabling on-resin reduction with SnCl2·2H2O followed by one-pot cyclization with aldehydes to generate fused heterocyclic products in 12-95% yield . This synthetic sequence is inaccessible using quinazoline-2,4-diones lacking the 6-nitro substituent.

Medicinal Chemistry Lead Optimization for PARP1-Targeted Cancer Therapeutics

Drug discovery programs targeting PARP1 should evaluate this scaffold as a starting point for inhibitor design. The quinazoline-2,4(1H,3H)-dione core has been crystallographically validated as a PARP1 catalytic domain ligand at 2.30 Å resolution (PDB ID: 5KPN) . The 7-fluoro and 6-nitro substituents provide vectors for further derivatization and may modulate binding affinity and selectivity relative to unsubstituted analogs.

Synthesis of EGFR/HER2 Tyrosine Kinase Inhibitor Intermediates via 4-Chloro Derivative

Process chemistry groups synthesizing Afatinib-related intermediates should procure this compound for conversion to 4-chloro-7-fluoro-6-nitroquinazoline, followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline to yield 4-[(3-chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline (CAS 162012-67-1) . The 7-fluoro-6-nitro substitution pattern is essential for accessing this clinically validated kinase inhibitor intermediate.

Antibacterial Quinazoline-2,4-dione Lead Discovery and SAR Expansion

Antibacterial discovery programs should incorporate this compound into structure-activity relationship (SAR) studies. US Patent 6,825,199 B2 establishes that 7-substituted quinazolin-2,4-diones with electron-withdrawing substituents (including 7-fluoro and 6-nitro) exhibit antibacterial activity . This specific substitution pattern falls within the claimed Markush scope, providing a patent-relevant entry point for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.